N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine
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Overview
Description
N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine: is an organic compound that features a unique structure combining a furan ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine typically involves the reaction of 2-furylmethylamine with 5-methoxyindole-3-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol. The reaction conditions often require mild heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the furan or indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with the nucleophile.
Scientific Research Applications
N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit or activate certain signaling pathways, resulting in therapeutic effects in disease models.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Furylmethyl)-N-[(5-hydroxy-1H-indol-3-yl)-methyl]amine
- N-(2-Furylmethyl)-N-[(5-methyl-1H-indol-3-yl)-methyl]amine
- N-(2-Furylmethyl)-N-[(5-chloro-1H-indol-3-yl)-methyl]amine
Uniqueness
N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine is unique due to the presence of the methoxy group on the indole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(furan-2-yl)-N-[(5-methoxy-1H-indol-3-yl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-18-12-4-5-15-14(7-12)11(9-17-15)8-16-10-13-3-2-6-19-13/h2-7,9,16-17H,8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLWWURNDWEWLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CNCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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